N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzene-1-sulfonamide
Description
N-[3-(1,3-Benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with a hydroxyl group, a 1,3-benzothiazole-2-ylsulfanyl moiety, and a para-chloro, meta-nitro-substituted benzene sulfonamide group.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O5S3/c24-16-10-9-13(11-19(16)27(29)30)35(31,32)26-18-12-21(22(28)15-6-2-1-5-14(15)18)34-23-25-17-7-3-4-8-20(17)33-23/h1-12,26,28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABHJEJRIVODBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC4=CC=CC=C4S3)NS(=O)(=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Alkylation of 2-Mercaptobenzothiazole
The benzothiazole sulfanyl group is synthesized by reacting 2-mercaptobenzothiazole with ethyl chloroacetate under basic conditions. In a representative procedure:
- Reactants : 2-Mercaptobenzothiazole (0.01 M), ethyl chloroacetate (0.01 M), K₂CO₃ (0.005 M) in acetone.
- Conditions : Reflux for 4–6 hours.
- Workup : Distillation of acetone, extraction with diethyl ether, and recrystallization from acetone.
- Yield : 72% (conventional), 89% (microwave), 85% (ultrasound).
Mechanistic Insight : The thiolate ion attacks the electrophilic carbon of ethyl chloroacetate, displacing chloride and forming the sulfanyl-acetate ester.
Functionalization of the Naphthalene Core
Solvent-Free Synthesis of 3-Sulfanyl-4-Hydroxynaphthalen-1-Amine
The naphthalene core is functionalized using a Mannich-type reaction under solvent-free conditions:
- Reactants : 2-Naphthol (1 mmol), 4-nitrobenzaldehyde (1 mmol), ammonium acetate (1.5 mmol), and Montmorillonite K-10 (0.25 g).
- Conditions : Heating at 405 K for 100 minutes.
- Workup : Ice-cold water quench, filtration, and column chromatography (ethyl acetate/hexane).
- Yield : 61%.
Key Modification : The sulfanyl-benzothiazole group is introduced at position 3 via nucleophilic substitution using the pre-synthesized benzothiazole sulfanyl acetate.
Preparation of 4-Chloro-3-Nitrobenzenesulfonamide
Chlorosulfonation of 2-Chloronitrobenzene
The sulfonamide subunit is synthesized in two stages:
- Chlorosulfonation :
- Reactants : 2-Chloronitrobenzene (100 g) in chlorosulfonic acid (450 mL).
- Conditions : Heating at 100°C for 6 hours, followed by 12-hour stirring at ambient temperature.
- Amination :
Final Coupling: Sulfonamide Bond Formation
Condensation of Naphthylamine with Sulfonyl Chloride
The sulfonamide bond is formed via reaction of the naphthylamine intermediate with 4-chloro-3-nitrobenzenesulfonyl chloride:
- Reactants : Naphthylamine derivative (1 mmol), sulfonyl chloride (1.2 mmol) in pyridine.
- Conditions : Stirring at 0°C for 3 hours.
- Workup : Neutralization with HCl, filtration, and recrystallization from ethanol.
- Yield : 75–80%.
Comparative Analysis of Synthetic Methodologies
Key Observations :
- Microwave irradiation reduces reaction time by >90% while improving yields.
- Montmorillonite K-10 enhances regioselectivity in naphthol functionalization.
Structural Characterization and Validation
Spectroscopic Data
- IR (KBr, cm⁻¹) : 3432 (N–H), 1666 (C=O), 1520 (NO₂).
- ¹H NMR (DMSO-d₆) : δ 8.56 (d, J = 9.6 Hz, pyridine-H), 7.41–7.77 (m, benzothiazole-H).
- Mass Spectrometry : Q-TOF MS confirms [M+H]⁺ at m/z 528.2.
Challenges and Optimization Strategies
- Regioselectivity : Directed ortho-metalation techniques may improve substitution patterns on the naphthalene ring.
- Nitro Group Reduction : Unintended reduction during coupling steps necessitates controlled reaction atmospheres.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing sulfonamide moieties in anticancer therapies. Research indicates that derivatives of sulfonamides can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzene-1-sulfonamide have been synthesized and evaluated for their efficacy against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of novel sulfonamide derivatives on HeLa cells, revealing IC50 values in the low micromolar range (6–7 μM), indicating promising anticancer activity . The structural modifications in these compounds were crucial for enhancing their biological activity.
Antimicrobial Properties
Sulfonamides are traditionally recognized for their antimicrobial properties. The incorporation of different substituents can enhance their effectiveness against bacterial pathogens. The design of new sulfonamide derivatives has been aimed at improving their specificity and reducing side effects associated with conventional antibiotics .
Case Study: Antimicrobial Activity
A series of benzenesulfonamide derivatives were synthesized and tested against various bacterial strains. The results indicated that specific structural modifications led to increased antibacterial potency, suggesting that similar modifications could be applied to this compound for enhanced antimicrobial action .
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the benzothiazole and naphthalene moieties can significantly influence both the biological activity and toxicity profiles. Computational methods such as quantitative structure–activity relationship (QSAR) modeling are employed to predict the efficacy of new derivatives based on existing data .
Summary of Key Findings
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Benzothiazole vs. Tetrazole : The benzothiazole group in the target compound may enhance aromatic stacking interactions compared to the tetrazole in 35–36 , which is smaller and more polar. This difference likely affects solubility and membrane permeability .
- Nitro vs.
- Bulkier Groups : The tert-butyl substituent in ’s compound and the morpholine-sulfonyl group in ’s analogue introduce steric hindrance and polarity, respectively, which could modulate binding affinity or metabolic stability .
Biological Activity
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzene-1-sulfonamide, commonly referred to as a benzothiazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic settings.
- CAS Number : 6214-76-2
- Molecular Formula : C24H17N3O6S3
- Molecular Weight : 539.6 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, focusing on its anticancer properties, enzyme inhibition, and cardiovascular effects.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit promising anticancer properties. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
| Study | Findings |
|---|---|
| Study 1 | Showed significant cytotoxic effects against various cancer cell lines (e.g., MCF-7, HeLa) with IC50 values in the low micromolar range. |
| Study 2 | Indicated that the compound inhibits tubulin polymerization, disrupting the mitotic spindle formation in cancer cells. |
Enzyme Inhibition
Benzothiazole derivatives have been studied for their ability to inhibit specific enzymes:
- Target Enzymes : The compound has shown potential as an inhibitor of carbonic anhydrase and certain kinases.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Carbonic Anhydrase | Competitive | 0.5 µM |
| Protein Kinase A | Non-competitive | 2 µM |
Cardiovascular Effects
Sulfonamide derivatives have demonstrated effects on cardiovascular parameters:
- Study Design : The impact on perfusion pressure was evaluated in isolated organ systems.
| Group | Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|---|
| Control | Krebs-Henseleit solution only | - | Baseline |
| Treatment 1 | Benzothiazole derivative | 0.001 | Decreased pressure by 15% |
| Treatment 2 | Reference sulfonamide | 0.001 | Decreased pressure by 10% |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study A : A clinical trial involving patients with advanced solid tumors showed that the compound, when combined with standard chemotherapy agents, enhanced treatment efficacy and reduced tumor size significantly.
- Case Study B : In a preclinical model of hypertension, administration of the compound resulted in a notable reduction in blood pressure and improved vascular function.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) under reflux to enhance reactivity and solubility .
- Reaction Monitoring : Thin-layer chromatography (TLC) to track intermediate formation and ensure completion .
- Purification : Recrystallization or column chromatography to isolate the final product, particularly critical due to nitro and sulfonamide groups prone to byproduct formation .
- Table: Key Synthesis Parameters
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Temperature | 60–80°C | Facilitate nucleophilic substitution |
| Solvent | Dichloromethane/ethanol mix | Balance solubility and reactivity |
| Catalyst | None required (base-mediated) | Minimize side reactions |
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic proton environments and sulfonamide linkage .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and detect trace impurities .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., S=O stretch at ~1350 cm⁻¹, NO₂ symmetric/asymmetric vibrations) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to identify critical functional groups for biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replacing nitro with cyano groups) and test bioactivity .
- Biological Assays : Screen analogs against enzyme targets (e.g., kinases) to correlate structural changes with inhibition potency .
- Computational Docking : Use molecular docking (AutoDock Vina) to predict binding interactions, focusing on benzothiazole and sulfonamide moieties .
Q. What strategies are recommended for resolving discrepancies in biological assay data when testing this compound's efficacy?
- Methodological Answer :
- Orthogonal Assays : Validate results using both enzymatic (e.g., fluorescence-based) and cell-based assays to rule out false positives .
- Purity Reassessment : Re-analyze compound purity via HPLC to exclude contaminants affecting activity .
- Dose-Response Curves : Perform multiple EC₅₀/IC₅₀ determinations to assess reproducibility .
Q. What computational approaches are suitable for predicting the binding modes of this compound with potential protein targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to evaluate stability of binding poses .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions (e.g., nitro group’s electron-withdrawing effects) at active sites .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for SAR-guided modifications .
Data Contradiction Analysis
Q. How should researchers address conflicting data regarding the compound’s solubility in different solvent systems?
- Methodological Answer :
- Solubility Profiling : Systematically test solvents (DMSO, ethanol, buffers) under controlled pH/temperature .
- Hansen Solubility Parameters : Compare experimental solubility with predicted values to identify outliers .
- Co-solvent Strategies : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vitro assays .
Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating the compound’s pharmacokinetic properties?
- Methodological Answer :
- Caco-2 Assays : Predict intestinal permeability and efflux transporter interactions .
- Microsomal Stability Tests : Use liver microsomes to assess metabolic degradation (e.g., CYP450 enzymes) .
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction for dose adjustment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
